Triethylsulfonium bis(trifluoromethylsulfonyl)imide
Description
Historical Context and Discovery
Triethylsulfonium bis(trifluoromethylsulfonyl)imide ([S₂₂₂][TFSI]) emerged as part of broader efforts to develop room-temperature ionic liquids (RTILs) with tailored electrochemical properties. While early ionic liquids like ethylammonium nitrate (1914) and chloroaluminate systems (1950s–1980s) laid foundational work, the 1990s–2000s saw a shift toward air-stable, hydrophobic ionic liquids. The synthesis of sulfonium-based ionic liquids gained traction in the mid-2000s, with triethylsulfonium cations paired with bis(trifluoromethylsulfonyl)imide (TFSI) anions recognized for their exceptional conductivity (5.12 mS/cm at 25°C) and low viscosity (39 cP at 20°C). This innovation addressed critical limitations in earlier ionic liquids, such as moisture sensitivity and high volatility.
Key milestones include:
- 2005 : Systematic studies on trialkylsulfonium salts highlighted their ultra-low viscosities (<60 cP), enabling applications in low-temperature electrolytes.
- 2015 : [S₂₂₂][TFSI] was validated as a high-performance electrolyte for supercapacitors, achieving capacitance retention >90% after 10,000 cycles.
- 2022 : Computational modeling revealed its weak cation-anion binding, explaining superior lithium-ion mobility in hybrid battery systems.
Role in Ionic Liquid Research
[S₂₂₂][TFSI] has become a model system for probing structure-property relationships in ionic liquids due to its:
Cation-Anion Synergy
The triethylsulfonium cation’s symmetric aliphatic structure reduces steric hindrance, while the TFSI anion’s charge delocalization minimizes ion pairing. This combination yields a wide electrochemical window (4.5 V), making it indispensable for energy storage research.
Thermal and Chemical Stability
With a melting point of -35.5°C and decomposition temperature >300°C, [S₂₂₂][TFSI] outperforms imidazolium-based analogs in high-temperature applications (e.g., fuel cells).
Versatility in Hybrid Systems
Studies demonstrate its efficacy in:
- Gel polymer electrolytes : Enhancing mechanical stability in flexible supercapacitors while maintaining ionic conductivity >3 mS/cm.
- Lithium-ion batteries : Facilitating Li⁺ transference numbers up to 0.82 when doped with LiTFSI.
- Nanocomposites : Improving dielectric properties in natural rubber-TiO₂ composites by 40% compared to conventional plasticizers.
Table 1: Key Physicochemical Properties of [S₂₂₂][TFSI]
| Property | Value | Source |
|---|---|---|
| Melting Point | -35.5°C | |
| Density (20°C) | 1.46–1.47 g/cm³ | |
| Viscosity (20°C) | 39 cP | |
| Ionic Conductivity (25°C) | 5.12 mS/cm | |
| Electrochemical Window | 4.5 V | |
| Thermal Decomposition | >300°C |
Properties
IUPAC Name |
bis(trifluoromethylsulfonyl)azanide;triethylsulfanium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15S.C2F6NO4S2/c1-4-7(5-2)6-3;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h4-6H2,1-3H3;/q+1;-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLODSRKENWXTLO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[S+](CC)CC.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15F6NO4S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4047888 | |
| Record name | Triethylsulfonium bis(trifluoromethanesulfonyl)imide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4047888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
399.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
321746-49-0 | |
| Record name | Triethylsulfonium bis(trifluoromethanesulfonyl)imide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0321746490 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Triethylsulfonium bis(trifluoromethanesulfonyl)imide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4047888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Triethylsulfonium Bis(trifluoromethanesulfonyl)imide | |
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| Record name | TRIETHYLSULFONIUM BIS(TRIFLUOROMETHANESULFONYL)IMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BQ6SR432FE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Preparation Methods
Synthetic Route and Reaction Conditions
- Starting Materials: Triethylsulfonium iodide and lithium bis(trifluoromethanesulfonyl)imide
- Solvent: Organic solvents such as acetonitrile or methylene chloride are commonly used.
- Conditions: Mild temperature, typically room temperature to slightly elevated temperatures.
- Process: The triethylsulfonium iodide reacts with lithium bis(trifluoromethanesulfonyl)imide to exchange the iodide anion with the bis(trifluoromethylsulfonyl)imide anion, forming the target ionic liquid.
- The crude product is purified by recrystallization or vacuum distillation to remove impurities, including lithium iodide and residual solvents.
Industrial Scale Production
In industrial settings, the synthesis follows the same fundamental metathesis reaction but on a larger scale with high-purity reagents and controlled environments to ensure product consistency and quality. The process includes:
- Use of high-purity triethylsulfonium iodide and lithium bis(trifluoromethanesulfonyl)imide
- Reaction in inert atmosphere to prevent moisture contamination
- Controlled temperature and stirring conditions
- Purification by distillation under reduced pressure or recrystallization to achieve purity above 99%
Preparation of Lithium bis(trifluoromethylsulfonyl)imide (Precursor)
Since lithium bis(trifluoromethylsulfonyl)imide is a key reagent, its preparation is critical. A notable industrially relevant method includes:
- One-pot synthesis: Trifluoromethane gas is reacted with alkyl lithium in a nonpolar solvent at low temperature to form trifluoromethyl lithium.
- Subsequent reaction: Lithium bis(fluorosulfonyl)imide solution is slowly added to the trifluoromethyl lithium solution under low temperature, precipitating lithium bis(trifluoromethylsulfonyl)imide as a white solid.
- Isolation: The solid is filtered, washed, and vacuum dried to yield a high-purity product (>99%) with yields over 90%.
This method simplifies the synthesis route, reduces by-product separation difficulties, and is suitable for large-scale production.
Detailed Experimental Example
Reaction Mechanism Insights
The key reaction is a nucleophilic substitution where the iodide anion in triethylsulfonium iodide is replaced by the bis(trifluoromethylsulfonyl)imide anion from the lithium salt. This exchange is facilitated by the solubility differences and the stability of the ionic liquid formed. The reaction is generally straightforward with high conversion under mild conditions.
Summary Table of Preparation Methods
Research Findings and Considerations
- The purity and water content of reagents significantly affect the final product quality and electrochemical performance.
- Controlled temperature and inert atmosphere prevent degradation or side reactions.
- The ionic liquid's stability allows for storage and use in various electrochemical devices without significant decomposition under standard laboratory conditions.
- Industrial production emphasizes environmental considerations by minimizing waste and using recyclable solvents.
Chemical Reactions Analysis
Substitution and Quaternization Reactions
[SET3][NTf2] participates in nucleophilic substitution reactions due to the electrophilic nature of the triethylsulfonium cation. A key synthetic route involves:
-
Quaternization of amines with alkyl bistriflimides (R–NTf2) under solvent-free conditions, producing structurally diverse ionic liquids. For example, reacting 1-methylimidazole with hexyl bistriflimide yields 1-hexyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide at 120°C with 100% conversion .
Table 1: Optimization of quaternization reaction conditions
| Parameter | Optimal Value | Impact on Conversion |
|---|---|---|
| Temperature | 120°C | 100% conversion |
| Residence time | 15 min | 90% conversion |
| Molar ratio (amine:NTf2) | 1:1.05 | 97% conversion |
Electrochemical Coordination Chemistry
In lithium-ion electrolytes, [SET3][NTf2] demonstrates unique coordination behavior:
-
Lithium-ion solvation : The NTf2⁻ anion forms weak Li⁺ coordination (binding energy: ~50–60 kJ/mol), enabling high ionic conductivity (5.12 mS/cm) .
-
Cation-anion interactions : Triethylsulfonium cations exhibit negligible binding to NTf2⁻, reducing viscosity (31.5 cP) and enhancing ion mobility .
Table 2: Electrochemical properties of [SET3][NTf2]-based systems
| Property | Value | Source |
|---|---|---|
| Ionic conductivity | 5.12 mS/cm | |
| Viscosity | 31.5 cP | |
| Li⁺ transference number | 0.32 | |
| Electrochemical window | 4.5 V vs. Li/Li⁺ |
Thermal Degradation
[SET3][NTf2] decomposes at 410°C (TGA, N2 atmosphere), with stability influenced by:
-
Moisture : Hydrolysis of NTf2⁻ occurs above 100°C, forming HF and SO2 .
-
Lithium salts : LiNTf2 accelerates degradation at elevated temperatures .
Reactivity in Polymer Chemistry
[SET3][NTf2] facilitates polymer crosslinking and functionalization:
Scientific Research Applications
Electrochemical Applications
1.1 Electrolytes in Energy Storage Devices
Triethylsulfonium bis(trifluoromethylsulfonyl)imide is utilized as an electrolyte in several energy storage devices, particularly in supercapacitors and batteries. Its ionic nature allows for efficient charge transport, which is critical for the performance of these devices:
- Supercapacitors : As an electrolyte in electrochemical double-layer supercapacitors, [SET3][TFSI] enhances the energy density and cycling stability of the devices due to its wide electrochemical window and high ionic conductivity .
- Lithium-Ion Batteries : The compound has been explored as an electrolyte for lithium deposition and in lithium-ion battery systems, where its stability at high voltages contributes to improved battery performance .
1.2 Model Ionic Liquid Studies
This ionic liquid serves as a model system for studying the structural effects of ions on electrochemical windows (EWs). Research has demonstrated that the manipulation of ion structures can significantly influence the electrochemical properties of ionic liquids, providing insights into the design of better electrolytes for various applications .
Materials Science Applications
2.1 Gel Polymer Electrolytes
[SET3][TFSI] is incorporated into gel polymer electrolytes used in electrical double-layer capacitors. These gel electrolytes benefit from the ionic liquid's properties, leading to enhanced conductivity and mechanical stability .
2.2 Nanostructured Electrochromic Devices
Recent studies have highlighted the potential of [SET3][TFSI] in nanostructured electrochromic materials. The incorporation of this ionic liquid into electrochromic devices has shown to improve switching speeds and stability, making it suitable for applications such as smart windows and displays .
Environmental Applications
3.1 Carbon Dioxide Capture
Research indicates that this compound exhibits promising solubility characteristics for carbon dioxide capture. This property makes it a candidate for use in carbon capture technologies aimed at reducing greenhouse gas emissions .
Case Studies
Mechanism of Action
The mechanism by which Triethylsulfonium bis(trifluoromethylsulfonyl)imide exerts its effects is primarily related to its ionic nature. The compound dissociates into triethylsulfonium cations and bis(trifluoromethanesulfonyl)imide anions, which interact with other molecules and ions in the system . These interactions facilitate various electrochemical processes, such as charge transfer and ionic conduction .
Comparison with Similar Compounds
Research Findings and Implications
Cation Design Dictates Properties: The absence of hydrogen-bond donors in sulfonium cations reduces intermolecular forces, favoring low-viscosity, high-conductivity ILs. This contrasts with imidazolium and pyrrolidinium ILs, where stronger interactions increase thermal stability but hinder ionic mobility .
Trade-offs in Applications : While [S222][NTf2] excels in corrosion inhibition and energy storage, its lower thermal stability makes it less suitable than pyrrolidinium ILs for high-temperature processes like rubber composite curing .
Environmental and Economic Impact: The high efficiency of [S222][NTf2] in desalination systems (97.8% corrosion inhibition) suggests cost-effective scalability, though its water solubility requires careful phase management .
Biological Activity
Triethylsulfonium bis(trifluoromethylsulfonyl)imide (TESI) is an ionic liquid that has gained attention in various fields, particularly in electrochemistry and material science. Its unique properties, such as high ionic conductivity and thermal stability, make it a candidate for applications in energy storage systems, fuel cells, and as a solvent in chemical reactions. This article provides a comprehensive overview of the biological activity of TESI, focusing on its biochemical interactions, cellular effects, and potential applications in biomedical research.
TESI is characterized by its molecular formula C_8H_{15}F_6N_0_4S_3 and a molecular weight of approximately 399.38 g/mol. It is primarily used as an electrolyte due to its favorable properties, including:
- High ionic conductivity
- Thermal stability
- Room-temperature liquid state
These properties facilitate its use in various applications, from electrochemical devices to potential biomedical applications.
TESI influences several cellular processes through its interaction with biomolecules. The sulfonium cation can form electrostatic interactions with negatively charged residues on proteins and enzymes, leading to modulation of their activity. This mechanism is crucial for understanding how TESI can affect biological systems.
Cellular Effects
Research indicates that TESI affects various cellular functions:
- Cell Signaling : TESI can modulate ion channels and transporters, impacting intracellular ionic balance and signaling pathways.
- Gene Expression : The compound has been shown to influence gene expression patterns in certain cell types, suggesting a role in transcriptional regulation.
- Metabolic Activity : At low doses, TESI may enhance metabolic activity without significant toxicity, while higher concentrations could lead to adverse effects.
Pharmacokinetics
As a room-temperature ionic liquid, TESI exhibits distinct pharmacokinetic properties:
- Absorption and Distribution : TESI's ionic nature allows it to interact with biological membranes, affecting its absorption and distribution within tissues.
- Metabolism : The compound is involved in various metabolic pathways and can interact with enzymes to modulate metabolic flux.
- Excretion : Understanding the excretion pathways of TESI is essential for assessing its potential toxicity and environmental impact.
Case Studies
Several studies have explored the biological implications of TESI:
- Cell Viability Assays : In vitro studies have demonstrated that low concentrations of TESI enhance cell viability and proliferation rates in certain cell lines.
- Toxicological Assessments : Higher concentrations have been linked to cytotoxic effects, emphasizing the importance of dosage in therapeutic applications .
- Electrochemical Applications : Research has shown that TESI can improve the performance of electrochemical devices while also exhibiting biological activity that warrants further investigation.
Summary of Biological Effects
| Biological Activity | Observed Effects | Concentration Dependency |
|---|---|---|
| Cell Signaling | Modulation of ion channels | Low doses beneficial |
| Gene Expression | Altered expression profiles | Varies by cell type |
| Metabolic Activity | Enhanced at low doses | High doses toxic |
| Cytotoxicity | Significant at high concentrations | Dose-dependent |
Pharmacokinetic Properties
| Property | Description |
|---|---|
| Absorption | Influenced by ionic interactions |
| Distribution | Tissue-specific localization |
| Metabolism | Involves enzymatic interactions |
| Excretion | Requires further study |
Q & A
Q. What is the optimal synthetic route for preparing Triethylsulfonium bis(trifluoromethylsulfonyl)imide with high purity?
- Methodological Answer : The synthesis typically involves an anion-exchange reaction. For example, triethylsulfonium chloride can react with lithium bis(trifluoromethylsulfonyl)imide in an anhydrous solvent (e.g., acetonitrile or dichloromethane) under inert conditions (argon/nitrogen) to prevent hydrolysis . Post-synthesis purification via vacuum drying (60–80°C, 24–48 hours) and repeated washing with low-polarity solvents (e.g., diethyl ether) ensures removal of residual lithium chloride and unreacted precursors. Purity (>99%) is confirmed via NMR and elemental analysis .
Q. Which characterization techniques are critical for verifying the structural and thermal integrity of this ionic liquid?
- Methodological Answer :
- 1H/19F NMR : To confirm cation-anion pairing and detect impurities (e.g., residual solvents or unreacted starting materials).
- FTIR : Identifies characteristic peaks for S=O (1100–1250 cm⁻¹) and CF3 groups (1150–1350 cm⁻¹) .
- Elemental Analysis : Validates stoichiometry and purity.
- DSC/TGA : Determines thermal stability (decomposition onset typically >300°C for similar bis(trifluoromethylsulfonyl)imide salts) .
Q. How does the ionic liquid’s viscosity and conductivity compare to other bis(trifluoromethylsulfonyl)imide-based salts?
- Methodological Answer : Use rotational viscometry and impedance spectroscopy to measure viscosity and conductivity. For instance, analogous imidazolium-based salts (e.g., [EMIM][Tf2N]) exhibit viscosities of ~30–50 cP and conductivities of ~10 mS/cm at 25°C . Triethylsulfonium variants may show higher viscosity due to cation bulkiness, requiring temperature-dependent studies (e.g., 25–100°C) to optimize electrochemical performance .
Advanced Research Questions
Q. How can computational modeling predict the solvation behavior of this compound in mixed-solvent systems?
- Methodological Answer : Apply density functional theory (DFT) or molecular dynamics (MD) simulations to model ion-pair interactions. For example, the Conductor-like Screening Model for Real Solvents (COSMO-RS) has been used to predict activity coefficients and phase behavior in mixtures with propylene carbonate or acetonitrile . Validate predictions experimentally using Karl Fischer titration (water content <50 ppm) and Raman spectroscopy to track ion dissociation .
Q. What strategies resolve contradictions in reported thermal stability data for bis(trifluoromethylsulfonyl)imide salts?
- Methodological Answer : Discrepancies often arise from atmospheric conditions (e.g., oxygen/moisture exposure) or heating rates. To standardize measurements:
- Use TGA under nitrogen (10°C/min) to compare decomposition onset temperatures.
- Pair with isothermal gravimetric analysis (e.g., 200°C for 24 hours) to assess long-term stability .
- Cross-reference with differential scanning calorimetry (DSC) to detect phase transitions or exothermic degradation events .
Q. How can the electrochemical stability window of this ionic liquid be expanded for high-voltage battery applications?
- Methodological Answer : Optimize electrolyte formulations by blending with fluorinated solvents (e.g., ethyl methyl carbonate) or additives (e.g., vinylene carbonate). For example, ionic liquids like [P66614][Tf2N] achieve anodic stability up to 5.5 V vs. Li/Li+ when purified to sub-ppm metal ion levels . Use cyclic voltammetry (scan rate: 1 mV/s) and lithium plating/stripping tests to evaluate compatibility with Li-ion or Mg-ion battery electrodes .
Contradiction Analysis
- Thermal Stability vs. Purity : Lower purity grades (e.g., <99%) may show reduced decomposition temperatures due to hygroscopic impurities. Always report water content and purification protocols .
- Viscosity vs. Conductivity : Higher viscosity often correlates with lower ionic mobility. However, optimizing cation-anion asymmetry (e.g., bulky cations with flexible anions) can mitigate this trade-off .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
